molecular formula C9H10N2O3 B3167950 2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid CAS No. 926217-00-7

2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid

Cat. No.: B3167950
CAS No.: 926217-00-7
M. Wt: 194.19 g/mol
InChI Key: BBUQZKNNYGFMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid is a nitrogen-containing acetic acid derivative featuring a methyl-substituted amide group linked to a 3-pyridinylcarbonyl moiety. The presence of the 3-pyridinylcarbonyl group introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(pyridine-3-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(6-8(12)13)9(14)7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUQZKNNYGFMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid typically involves the reaction of 3-pyridinecarboxylic acid with methylamine and glycine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituted Pyridinylcarbonyl Acetic Acid Derivatives

The following table compares key structural and physicochemical properties of 2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
This compound C₁₀H₁₁N₂O₃ 207.21 g/mol Methyl, 3-pyridinylcarbonyl, acetic acid Polar, hydrogen-bonding capacity, moderate solubility in water and methanol
4-[(3-Pyridinylcarbonyl)amino]butanoic acid monosodium salt C₁₁H₁₃N₂O₃Na 268.23 g/mol 3-pyridinylcarbonyl, butanoic acid Enhanced water solubility (ionic form), potential for coordination chemistry
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 g/mol Pyridin-3-yl, acetic acid Lower steric hindrance, higher solubility in organic solvents
2-(4-Chlorophenyl)acetic acid C₈H₇ClO₂ 170.59 g/mol 4-chlorophenyl, acetic acid Lipophilic, crystalline solid, forms co-crystals via O–H⋯N hydrogen bonds

Key Observations :

  • Solubility: The sodium salt of 4-[(3-pyridinylcarbonyl)amino]butanoic acid exhibits superior aqueous solubility compared to the neutral this compound due to ionic character .
  • Hydrogen Bonding: this compound forms intramolecular hydrogen bonds between the pyridine nitrogen and the amide carbonyl, reducing conformational flexibility compared to 2-(pyridin-3-yl)acetic acid .
  • Crystallinity : Chlorophenyl-substituted analogs (e.g., 2-(4-chlorophenyl)acetic acid) adopt co-crystal structures with pyridine derivatives, stabilized by O–H⋯N interactions and C–H⋯O contacts .
Functional Group Variations
  • Amide vs. tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid: The tert-butyloxycarbonyl (Boc) protecting group increases steric bulk and lipophilicity, altering pharmacokinetic properties compared to the methyl-substituted analog .
  • Amino Acid Backbone Modifications: 2-[(Azetidin-3-yl)(methyl)amino]acetic acid: Replacing the pyridine ring with an azetidine (4-membered nitrogen heterocycle) introduces strain and increased basicity, affecting receptor binding .

Biological Activity

2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid, often referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O3, which indicates the presence of a pyridine ring, a carbonyl group, and an amino acid backbone. The structural formula can be represented as follows:

Structure CC O NCC O OH\text{Structure }\quad \text{C}-\text{C O }-\text{N}-\text{C}-\text{C O }-\text{OH}

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent.

The compound's mechanism of action is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is believed to modulate neurotransmitter activity, which could be beneficial in treating neurological disorders.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives similar to this compound possess antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Neuroprotective Effects : Preliminary data suggest that it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has been linked to reduced inflammatory responses in cellular models.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Neuroprotection : A study conducted on neuronal cell cultures demonstrated that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntimicrobialInhibition of E. coli and S. aureusIn vitro assays
NeuroprotectiveReduced oxidative stressNeuronal cell culture study
Anti-inflammatoryDecreased pro-inflammatory cytokinesAnimal model study

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid to ensure optimal yield and purity?

  • Methodological Answer : Synthesis involves multi-step protocols, including protection of reactive groups (e.g., pyridine nitrogen), coupling reactions using activating agents (e.g., carbodiimides), and purification via reversed-phase HPLC. Intermediate characterization using 1H^1 \text{H}/13C^{13} \text{C} NMR and mass spectrometry is critical to confirm structural fidelity at each stage. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : High-resolution NMR (1H^1 \text{H}/13C^{13} \text{C}) identifies substitution patterns on the pyridine ring and confirms amide bond formation. LC-MS validates molecular weight and purity, while IR spectroscopy detects carbonyl (C=O) and amide (N-H) functional groups. Cross-referencing with PubChem’s InChIKey ensures alignment with established structural data .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Answer : Adhere to GHS Category 4 precautions for acute toxicity (oral, dermal, inhalation). Use nitrile gloves, lab coats, and fume hoods. Emergency protocols (e.g., eyewash stations, spill kits) must be accessible. Consult SDS from TCI Europe and Key Organics for compound-specific hazards and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental NMR data for pyridine-containing acetic acid derivatives?

  • Answer : Investigate solvent-induced tautomerism using variable-temperature NMR to track proton shifts. Validate computational models (e.g., DFT with implicit solvent corrections) against experimental conditions. Complementary X-ray crystallography can resolve ambiguities in molecular geometry .

Q. What experimental approaches are recommended for studying the compound's interaction with biological targets like enzyme active sites?

  • Answer : Combine surface plasmon resonance (SPR) for real-time binding kinetics (konk_{\text{on}}/koffk_{\text{off}}) with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH\Delta H, ΔS\Delta S). Molecular docking simulations (using PubChem 3D conformers) predict binding modes, which can be validated via mutagenesis studies .

Q. How should researchers design stability studies to evaluate the compound's degradation pathways under various pH and temperature conditions?

  • Answer : Conduct forced degradation studies (per ICH Q1A guidelines) using acidic/basic/oxidative stress. Monitor degradation via HPLC-MS and identify products through fragmentation patterns. Accelerated stability testing (40°C/75% RH) with Arrhenius modeling predicts shelf-life. Compare degradation profiles with synthetic analogs to isolate instability hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.